molecular formula C14H8Cl3NO5 B1203954 MC-3761

MC-3761

Cat. No. B1203954
M. Wt: 376.6 g/mol
InChI Key: KZPZKNHAIWLBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-3761 is a nitrobenzoic acid.

Scientific Research Applications

  • Biomedical Engineering and Neuroscience :

    • MC-3761 (referred to as MC, methylcellulose) has been explored as a biocompatible scaffolding material for brain repair. Its physical properties can be manipulated to form a soft gel at body temperature, making it suitable for minimally invasive procedures. In studies, MC solutions did not elicit cell death in primary rat astrocytes or neurons, suggesting its potential in tissue engineering for brain injury repair (Tate et al., 2001).
  • Immunology :

    • Research has shown that MC-3761 plays a role in enhancing certain innate immune responses. For instance, the human cathelicidin LL-37, a component of the innate immune system, was found to synergistically enhance the production of cytokines and chemokines, indicating its involvement in augmenting immune responses (Yu et al., 2007).
  • Molecular Communication :

    • In the field of communication engineering, MC-3761 is used as a metaphor for molecular communication (MC) systems. These systems, where molecules act as information carriers, have applications in biotechnology, medicine, and industrial settings. The research emphasizes the need for accurate channel models for the design and efficient operation of MC systems (Jamali et al., 2018).
  • Environmental Science :

    • MC-3761 has been involved in studies related to environmental monitoring, such as assessing biodegradation of contaminants. An example is the use of 37Cl-compound specific isotope analysis for monitoring monochlorobenzene biodegradation under aerobic conditions (Marchesi et al., 2018).
  • Biotechnology :

    • In biotechnology, MC-3761 has been used in novel methods for harvesting living cell sheets. A study demonstrated the use of thermoreversible hydrogel systems composed of MC for this purpose, showing promise in tissue reconstruction applications (Chen et al., 2006).
  • Chemistry and Material Science :

    • The compound has been studied for its application in creating polymers with complex architecture through living anionic polymerization. This research highlights its potential in developing advanced materials with multifunctional properties (Hadjichristidis et al., 2001).
  • Nuclear Medicine and Physics :

    • In nuclear medicine, technologies for extracting and purifying isotopes like 37Ar from compounds like calcium oxide have been developed, showing the relevance of MC-3761 in radiological studies (Barsanov et al., 2006).

properties

Product Name

MC-3761

Molecular Formula

C14H8Cl3NO5

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate

InChI

InChI=1S/C14H8Cl3NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(16)4-7(15)5-11(13)17/h2-6H,1H3

InChI Key

KZPZKNHAIWLBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of methyl 5-chloro-2-nitro-benzoate (17.0 g., 0.079 mole) and the potassium salt of 2,4,6-trichlorophenol (18.6 g., 0.079 mole) in dimethyl sulfoxide (100 ml.) was heated at 90° C. for 17 hours. The cooled reaction mixture was diluted with water (500 ml.) and then extracted with ether (3×100 ml.). The combined ether fractions were washed with 10% sodium hydroxide solution (2×30 ml.) and then with a saturated aqueous chloride solution. The ether solution was dried (Na2SO4) and the solvent evaporated to give a dark oil. Two crystallizations (petroleum ether) gave 1.91 g. of a pale yellow solid, m.p. 101°-103° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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